molecular formula C10H12F2N2O B1434636 4,5-Difluoro-2-(morpholin-4-yl)aniline CAS No. 1803603-89-5

4,5-Difluoro-2-(morpholin-4-yl)aniline

Cat. No.: B1434636
CAS No.: 1803603-89-5
M. Wt: 214.21 g/mol
InChI Key: STMZAHAENSSYNS-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(morpholin-4-yl)aniline is an organic compound with the molecular formula C10H12F2N2O. It is characterized by the presence of two fluorine atoms and a morpholine ring attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(morpholin-4-yl)aniline typically involves the reaction of 4,5-difluoro-2-nitroaniline with morpholine. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(morpholin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized aniline derivatives .

Scientific Research Applications

4,5-Difluoro-2-(morpholin-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The fluorine atoms and morpholine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4,5-Difluoro-2-(morpholin-4-yl)aniline is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these fluorine atoms can enhance its stability and binding properties compared to similar compounds .

Biological Activity

4,5-Difluoro-2-(morpholin-4-yl)aniline is an organic compound notable for its unique structure, which includes two fluorine atoms and a morpholine ring attached to an aniline backbone. This configuration enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and drug development. Recent studies have indicated its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C10H12F2N2O
  • CAS Number : 1803603-89-5
  • Molecular Weight : 202.21 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-difluoro-2-nitroaniline with morpholine under controlled conditions to ensure high purity and yield. The reaction may be catalyzed and conducted using continuous flow reactors to enhance efficiency.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains.

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance:

Cancer Cell LineIC50 Value (µM)
HeLa (cervical cancer)0.93
MCF7 (breast cancer)0.45
A549 (lung cancer)0.60

The mechanism of action appears to involve the modulation of specific molecular targets, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of fluorine atoms enhances the compound's binding affinity to these targets, potentially leading to inhibition or modulation of their functions.

Target Interactions

  • Enzymatic Inhibition : The compound may covalently modify specific residues on target proteins, inhibiting their function.
  • Cell Cycle Regulation : It has been shown to affect the activity of CDKs, which are critical for cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated the antimicrobial activity of several fluorinated compounds, including this compound. The results indicated that this compound was particularly effective against Gram-positive bacteria due to its unique structural features that enhance membrane penetration.
  • Anticancer Research :
    Another research project focused on the anticancer properties of this compound revealed that it significantly reduced cell viability in HeLa cells through apoptosis induction mechanisms. The study highlighted the potential for further development into a therapeutic agent for cervical cancer .

Properties

IUPAC Name

4,5-difluoro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-7-5-9(13)10(6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMZAHAENSSYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.